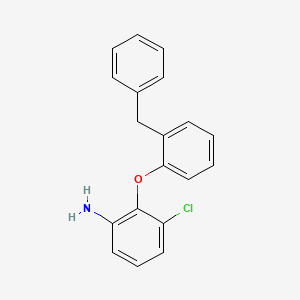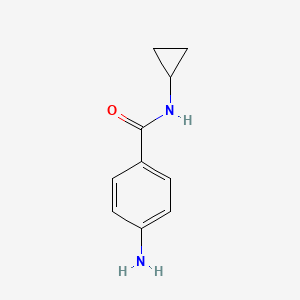
4-Amino-N-cyclopropylbenzamide
Vue d'ensemble
Description
The compound 4-Amino-N-cyclopropylbenzamide is a derivative of 4-aminobenzamide, which is a chemical structure characterized by an amide linkage attached to a benzene ring at the para position relative to an amino group. The N-cyclopropyl substitution indicates the presence of a cyclopropyl group attached to the nitrogen atom of the amide bond. This structural modification can potentially influence the compound's biological activity and physical properties.
Synthesis Analysis
The synthesis of 4-aminobenzamide derivatives typically involves the acylation of amines with benzoyl chlorides or the reduction of nitrobenzamides. For instance, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved through hydrogenation and esterification, starting from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid . Similarly, the synthesis of related compounds, such as 4-aminoquinazolines, has been reported using rhodium(III)-catalyzed annulation reactions . Although the specific synthesis of 4-Amino-N-cyclopropylbenzamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 4-aminobenzamide derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions, which can significantly influence their crystal structures and reactivity. For example, the crystal structures of (N-pyridylmethylene)aminobenzamides show a variety of hydrogen-bond interactions, indicating structural flexibility that could be beneficial for co-crystallization reactions . This flexibility might also be relevant for the molecular structure of 4-Amino-N-cyclopropylbenzamide, affecting its potential for forming supramolecular assemblies.
Chemical Reactions Analysis
4-Aminobenzamide derivatives can participate in various chemical reactions, including cycloadditions and cyclocondensations. For instance, N-fluorobenzamides have been used in formal [4+2] cycloaddition reactions with maleic anhydride to produce fluorescent aminonaphthalic anhydrides . Additionally, 2-amino-N-methoxybenzamides have been involved in acid-promoted cyclocondensation reactions to form quinazolinones . These reactions highlight the reactivity of the amide group and the potential for 4-Amino-N-cyclopropylbenzamide to undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminobenzamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of a cyclohexyl group in N-cyclohexylbenzamide significantly increased the protective index in anticonvulsant activity studies . While the specific properties of 4-Amino-N-cyclopropylbenzamide are not provided, it can be inferred that the cyclopropyl group would similarly impact its physical and chemical behavior.
Applications De Recherche Scientifique
Anticonvulsant Activities
4-Amino-N-cyclopropylbenzamide, a derivative of 4-aminobenzamides, has been explored for its anticonvulsant effects. Studies have shown that various 4-aminobenzamides, including those with cyclopropyl groups, are effective against seizures induced by electroshock and pentylenetetrazole in animal models. For instance, 4-amino-N-amylbenzamide exhibited significant potency against maximal electroshock seizures in mice (Clark et al., 1984).
Polymer Synthesis
4-Amino-N-cyclopropylbenzamide derivatives have been utilized in the synthesis of novel polymers. A study focused on the synthesis of new diamines, including derivatives of 4-aminobenzamide, for polymerization with various dianhydrides. This led to the creation of polyimides with high solubility and thermal stability, highlighting the potential of 4-aminobenzamide derivatives in advanced material science (Butt et al., 2005).
Electrochemical Applications
The electrochemical properties of 4-aminobenzamide derivatives, including 4-Amino-N-cyclopropylbenzamide, have been researched for potential applications in electrochemical transducers. These studies involve electropolymerization mechanisms and their use in the development of sensors, like immunosensors for diseases such as dengue (Santos et al., 2019).
Biomedical Research
In biomedical research, derivatives of 4-aminobenzamides have been examined for their role in DNA repair mechanisms and cell viability. Studies have explored how these compounds interact with cellular processes, potentially influencing responses to DNA damage and affecting metabolic pathways (Ben-hur et al., 1985).
Antiviral Activity
Research has also been conducted on the antiviral properties of N-phenylbenzamide derivatives, including 4-aminobenzamide analogs. These studies focus on developing new treatments for viruses, demonstrating the potential of these compounds in antiviral therapies (Ji et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-amino-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIKGCQLFRHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191978 | |
| Record name | Benzamide, 4-amino-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclopropylbenzamide | |
CAS RN |
38681-77-5 | |
| Record name | Benzamide, 4-amino-N-cyclopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038681775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-amino-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

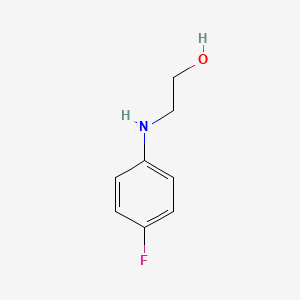

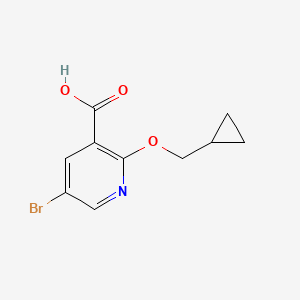

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)
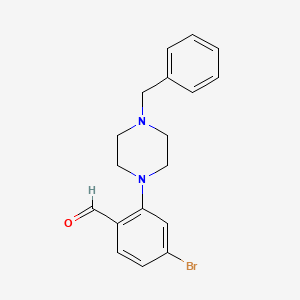


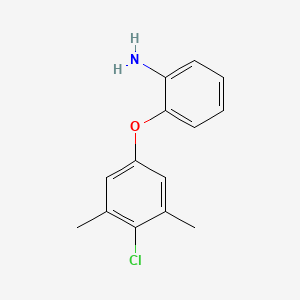
![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)
